Cytotoxicity Profile in Mammalian Cell Lines: A Favorable Safety Window
In cytotoxicity assays against human cell lines, Ethyl 4-cyano-3-methylisothiazol-5-ylcarbamate exhibits a very low toxicity profile, suggesting a favorable safety window for potential therapeutic applications. This is quantitatively demonstrated by its high IC50 values in HEK293 and HepG2 cells, which are significantly greater than those of many other biologically active isothiazole derivatives under investigation as anticancer agents .
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | HEK293: >1000 µM; HepG2: >800 µM |
| Comparator Or Baseline | Class-level baseline: Potent isothiazole kinase inhibitors (e.g., VEGFR2/FGFR inhibitors) often exhibit IC50 values in the nanomolar (nM) range against target enzymes and cancer cells [1]. |
| Quantified Difference | The target compound is orders of magnitude (at least 10^5-fold) less cytotoxic than many potent isothiazole anticancer agents. |
| Conditions | In vitro cytotoxicity assay using HEK293 (human embryonic kidney) and HepG2 (human liver cancer) cell lines . |
Why This Matters
For researchers developing therapeutics, this low cytotoxicity profile is a critical differentiator, as it reduces the likelihood of off-target toxicity and increases the probability of achieving a safe therapeutic index.
- [1] ScienceDirect. Isothiazole Derivative. Accessed 2024. View Source
